molecular formula C5H9NO B13660882 2-methyl-5,6-dihydro-4H-1,3-oxazine CAS No. 10431-93-3

2-methyl-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B13660882
CAS No.: 10431-93-3
M. Wt: 99.13 g/mol
InChI Key: KYHSOVKSTASUMY-UHFFFAOYSA-N
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Description

2-methyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound with the molecular formula C5H9NO It belongs to the class of oxazines, which are six-membered heterocycles containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-methyl-5,6-dihydro-4H-1,3-oxazine can be synthesized through several methods. One common approach involves the cyclization of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . Another method includes the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine and cyclization of N-aryl-N’-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the oxazine ring, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxazine N-oxides, while reduction reactions can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-methyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various chemical reactions due to the presence of the oxygen and nitrogen atoms in its structure. These atoms can form hydrogen bonds and coordinate with metal ions, facilitating different biochemical processes .

Properties

CAS No.

10431-93-3

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

2-methyl-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C5H9NO/c1-5-6-3-2-4-7-5/h2-4H2,1H3

InChI Key

KYHSOVKSTASUMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCCO1

Origin of Product

United States

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